molecular formula C8H6F3N3O B2830161 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2198767-31-4

4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine

Cat. No. B2830161
CAS RN: 2198767-31-4
M. Wt: 217.151
InChI Key: GMAVHCRMRPTJNR-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazines are a type of organic compound that belong to the larger family of pyrazines . These compounds are often used in the development of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines can vary greatly depending on the specific compound. The structure is often influenced by the presence of various substituents .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can also vary widely. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which can be influenced by electron-donating groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can be influenced by various factors, including their specific structure and the presence of different substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazines can depend on their specific structure and the biological system they interact with. For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit certain types of kinases, which are enzymes that play key roles in cellular processes .

Future Directions

The study of pyrazolo[1,5-a]pyrazines and similar compounds is a promising area of research, particularly in the field of medicinal chemistry. These compounds have the potential to lead to the development of new drugs and therapies .

properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)5-15-7-6-1-2-13-14(6)4-3-12-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAVHCRMRPTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine

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